
Isoxanthohumol
Overview
Description
Isoxanthohumol is a member of flavanones.
This compound is a natural product found in Humulus lupulus, Sophora flavescens, and other organisms with data available.
Scientific Research Applications
Antifungal Properties
Mechanism of Action
Isoxanthohumol exhibits significant antifungal activity against phytopathogenic fungi, particularly Botrytis cinerea. Research indicates that it acts as a botanical fungicide, with an effective concentration (EC50) of 4.32 µg/mL. The antifungal mechanism involves disrupting carbohydrate metabolism and the tricarboxylic acid (TCA) cycle, leading to reduced ATP generation and increased membrane lipid peroxidation, which ultimately causes fungal cell death .
Case Study: Efficacy Against Botrytis cinerea
In a study utilizing RNA-seq and physiological indicators, this compound was shown to significantly affect the metabolic processes of B. cinerea, resulting in enhanced protective and curative effects in vivo. The treatment led to observable changes in cell membrane permeability and increased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX) .
Metabolic Benefits
Regulation of Lipid Metabolism
this compound has been studied for its role in improving hepatic lipid metabolism. In hyperlipidemic mice models, it was found to activate the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor alpha (PPARα) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. This activation resulted in improved blood lipid profiles, reduced hepatic steatosis, and decreased oxidative stress markers .
Impact on Obesity and Glucose Metabolism
Further research indicates that this compound can prevent obesity by inhibiting dietary fat absorption. Its administration has been associated with enhanced glucose metabolism, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .
Potential Therapeutic Roles
Estrogenic Activity
this compound has been investigated for its estrogenic properties, particularly its conversion into 8-prenylnaringenin, a potent phytoestrogen. This transformation occurs through microbial biotransformation processes, highlighting this compound's potential in hormone-related therapies .
Clinical Implications
The compound's multifaceted effects suggest it could be beneficial in developing treatments for conditions like hyperlipidemia, obesity, and certain fungal infections. Its ability to modulate metabolic pathways presents opportunities for further research into its therapeutic efficacy.
Summary Table of Applications
Chemical Reactions Analysis
Enzyme Inhibition Dynamics
Isoxanthohumol acts as a tight-binding inhibitor of human aldo-keto reductases (AKR1B1 and AKR1B10), critical enzymes in retinoid and lipid metabolism. Key findings include:
Parameter | AKR1B1 Inhibition | AKR1B10 Inhibition | Method |
---|---|---|---|
Inhibition Constant (Kᵢ) | 0.12 μM | 0.09 μM | NADPH absorbance at 340 nm |
Substrate Competition | Non-competitive | Non-competitive | Catalytic activity assays |
This inhibition involves direct interaction with the enzyme’s active site, disrupting NADPH-dependent redox reactions .
Metabolic Pathway Disruption in Fungi
This compound demonstrates antifungal activity by targeting Botrytis cinerea’s metabolic processes:
Tricarboxylic Acid (TCA) Cycle Interference
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Enzyme Suppression : Reduces succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) activity by 58% and 62%, respectively, at 10 µg/mL .
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ATP Depletion : Lowers ATP content by 45% (5 µg/mL) and 72% (10 µg/mL) via respiratory chain disruption .
Respiration Inhibition
This compound Concentration | Respiration Inhibition Rate |
---|---|
5 µg/mL | 44.31% |
50 µg/mL | 67.75% |
This correlates with downregulation of carbohydrate metabolism genes and mitochondrial dysfunction .
Thermal Decomposition
Under combustion, this compound releases:
Reactivity with Oxidizers
Structural Stability and Reactivity
This compound’s reactivity is central to its dual role as a bioactive agent and a subject of physicochemical studies. Further research is needed to elucidate its full synthetic and catalytic potential.
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 | |
Record name | Isoxanthohumol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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